5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione
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Description
The compound “5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione” is a complex organic molecule that contains several heterocyclic rings, including an indeno ring, a thiazolo ring, and a pyrimidine ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be fused together in a polycyclic arrangement. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. For example, the carbonyl groups in the pyrimidine ring could potentially undergo reactions such as nucleophilic addition or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present. For example, the presence of the carbonyl groups and the nitrogen atoms in the heterocyclic rings would likely make this compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Polynuclear Heterocycles : Research has been conducted on the preparation of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring, aiming to produce biologically active compounds. These compounds have been synthesized through reactions involving cloroacetic acid and aldehydes, leading to derivatives with potential inhibitory activities against adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).
Fluorescent Chemodosimeters : A green process has been described for accessing pyrazolo-fused 4-azafluorenones (IPP) as precursors to novel dicyanovinylidene derivatives. These compounds exhibit modulable intramolecular charge transfer (ICT) fluorophores, potentially useful as fluorescent chemodosimeters for cyanide detection, highlighting their application in environmental monitoring and chemical sensing (Orrego-Hernández et al., 2019).
Anticancer and Anti-inflammatory Applications : Novel thiazolo[3,2-a] pyrimidine derivatives have shown significant anti-inflammatory and antinociceptive activities, with certain compounds demonstrating lower ulcerogenic activity and higher safety profiles. This suggests their potential therapeutic applications in treating inflammation and pain (Alam et al., 2010).
Anticancer Activity of Fluorinated Derivatives : The synthesis and evaluation of fluorinated thiazolo[4,5-d]pyrimidines have identified compounds with active anticancer properties against human tumor cell lines, underscoring the role of fluorophenyl moieties in enhancing anticancer activity (Fahmy et al., 2003).
Fungicidal Activities : Novel fluorine-containing pyrido[4,3-d]pyrimidin-4(3H)-ones have been synthesized and shown to possess inhibition activities against fungal pathogens like Rhizoctonia solani and Botrytis cinerea, suggesting their potential as fungicides (Ren et al., 2007).
properties
IUPAC Name |
10-(2-fluorophenyl)-14-thia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaene-8,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN2O2S/c20-13-8-4-3-7-12(13)17-15-16(21-19-22(17)14(23)9-25-19)10-5-1-2-6-11(10)18(15)24/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSRQCNBOSCWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C(C3=C(C4=CC=CC=C4C3=O)N=C2S1)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-fluorophenyl)indeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione |
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